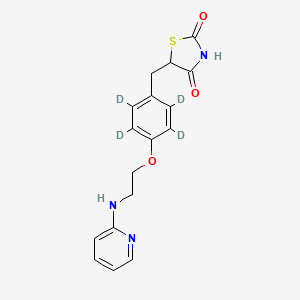

N-Desmethyl Rosiglitazone-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

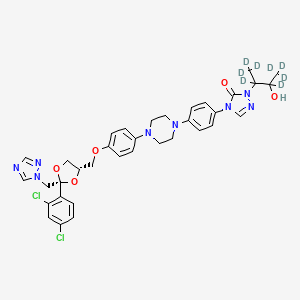

“N-Desmethyl Rosiglitazone-d4” is a deuterium-labeled version of N-Desmethyl Rosiglitazone . It is an impurity of Rosiglitazone, an anti-diabetic drug in the thiazolidinedione class .

Synthesis Analysis

The synthesis of “this compound” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecule . This process, known as deuteration, is often used as a tracer for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of “this compound” is C17H13D4N3O3S . Its molecular weight is 347.42 .Chemical Reactions Analysis

“this compound” is a metabolite of Rosiglitazone, which is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone (N-Dm-R) and ρ-hydroxy rosiglitazone (ρ-OH-R) .Physical and Chemical Properties Analysis

“this compound” is an off-white to pale beige solid . Its molecular weight is 347.42, and its molecular formula is C17H13D4N3O3S .Scientific Research Applications

Quantitative Analysis in Human Plasma : N-Desmethyl Rosiglitazone, along with Rosiglitazone, can be quantitatively analyzed in human plasma. This is achieved through liquid chromatography and tandem mass spectrometry methods, which use N-Desmethyl Rosiglitazone-d4 as an internal standard. This methodology aids in clinical pharmacokinetic studies of Rosiglitazone and its metabolites (O'Maille et al., 2008).

In Vitro Metabolism Characterization : Studies on the in vitro metabolism of Rosiglitazone using rat liver microsomal fraction have revealed important insights. This research helps in understanding the metabolic pathway of Rosiglitazone and the formation of its major metabolites, including N-Desmethyl Rosiglitazone (Calixto et al., 2011).

Pharmacokinetic Profiling in Diabetes Models : N-Desmethyl Rosiglitazone has been studied in pharmacokinetic profiling using animal models of diabetes. Such studies assist in understanding the behavior of Rosiglitazone and its metabolites in pathological conditions like diabetes (Ahn, 2015).

Drug-Drug Interaction Studies : Research on the interaction between drugs like gemfibrozil and Rosiglitazone has shown significant effects on the plasma concentrations of Rosiglitazone and its metabolites, including N-Desmethyl Rosiglitazone. These findings are crucial for understanding drug interactions in diabetic treatments (Niemi et al., 2003).

Analysis in Liver Microsomal Preparations : Techniques like hollow-fiber liquid-phase microextraction have been developed for analyzing Rosiglitazone and its metabolites in liver microsomal preparations, which is valuable for studying drug metabolism and interactions (Calixto & Bonato, 2010).

Mechanism of Action

As a derivative of Rosiglitazone, “N-Desmethyl Rosiglitazone-d4” likely shares a similar mechanism of action. Rosiglitazone acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPAR) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .

Safety and Hazards

Future Directions

“N-Desmethyl Rosiglitazone-d4” is primarily used for research purposes . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs , suggesting that “this compound” and other deuterated compounds may have future applications in drug development and pharmacological research .

Properties

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQTVMXUIGXRMR-UGWFXTGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)